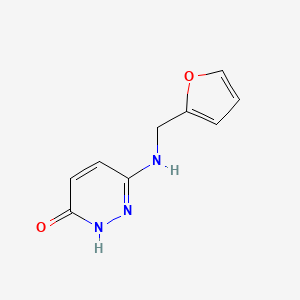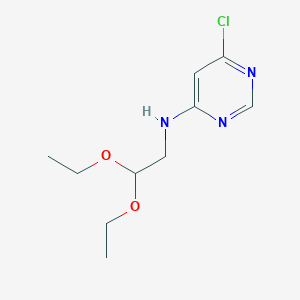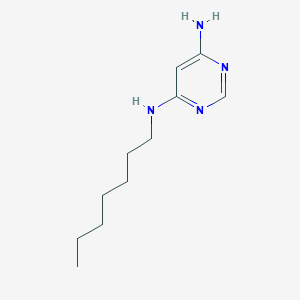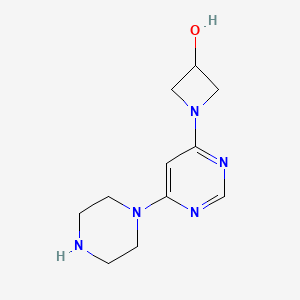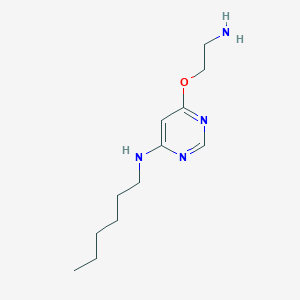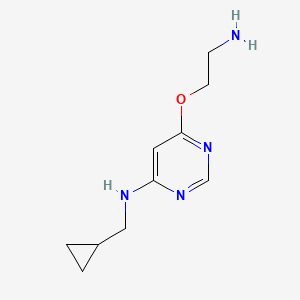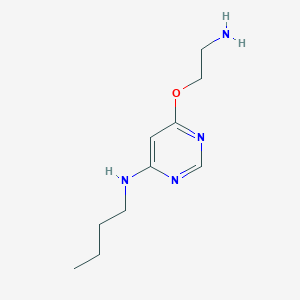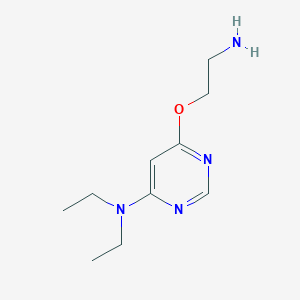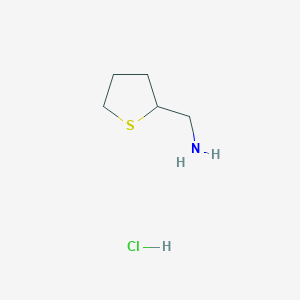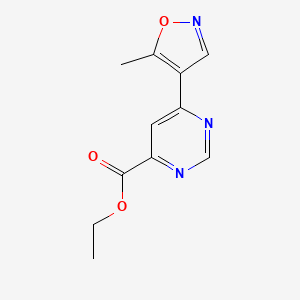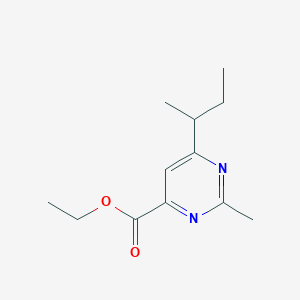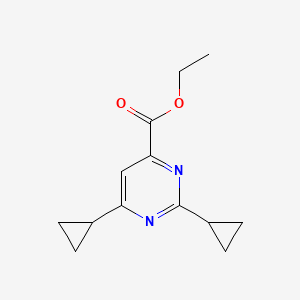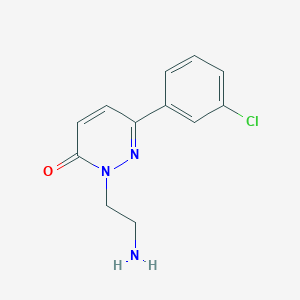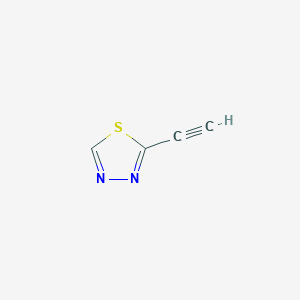
2-Éthynyl-1,3,4-thiadiazole
Vue d'ensemble
Description
“2-Ethynyl-1,3,4-thiadiazole” is a chemical compound with the molecular formula C4H2N2S . It has an average mass of 110.137 Da and a monoisotopic mass of 109.993866 Da .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of “2-Ethynyl-1,3,4-thiadiazole” includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . It has a molar refractivity of 27.6±0.4 cm³ and a polarizability of 10.9±0.5 10^-24 cm³ .
Physical and Chemical Properties Analysis
“2-Ethynyl-1,3,4-thiadiazole” has a density of 1.3±0.1 g/cm³, a boiling point of 192.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.1±3.0 kJ/mol and a flash point of 76.8±13.0 °C . The index of refraction is 1.579 .
Applications De Recherche Scientifique
Agents antimicrobiens
Les dérivés de 1,3,4-thiadiazole, y compris le 2-Éthynyl-1,3,4-thiadiazole, ont été synthétisés et évalués comme agents antimicrobiens puissants . Ils ont montré une activité significative contre divers agents pathogènes, notamment E. coli, B. mycoides et C. albicans .
Activité antibactérienne
En plus de leurs propriétés antimicrobiennes générales, les molécules de 1,3,4-thiadiazole ont été spécifiquement étudiées pour leur activité antibactérienne . Ils ont été trouvés pour avoir un effet inhibiteur sur diverses souches bactériennes telles que Klebsiella pneumoniae et Staphylococcus hominis .
Agents antifongiques
Les dérivés de 1,3,4-thiadiazole ont également été étudiés pour leurs propriétés antifongiques . Ils ont montré des activités antifongiques étendues, ce qui en fait un domaine d'étude prometteur pour le développement de nouveaux agents antifongiques .
Agents anti-inflammatoires
La recherche a indiqué que les dérivés de 1,3,4-thiadiazole possèdent des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation .
Agents anticancéreux
Les dérivés de 1,3,4-thiadiazole ont été étudiés pour leurs propriétés anticancéreuses potentielles . Certains dérivés de la 1,3,4-thiadiazole-2-amine ont gagné en importance comme inhibiteurs de la déshydrogénase de l'inosine monophosphate (IMPDH), une enzyme cruciale pour la prolifération des cellules cancéreuses .
Régulateurs de croissance des plantes
Les dérivés de 1,3,4-thiadiazole ont été trouvés pour présenter des activités de régulation de la croissance des plantes . Cela suggère des applications potentielles en agriculture, en particulier dans la régulation de la croissance et du développement des plantes .
Orientations Futures
The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of the related disease . This suggests that “2-Ethynyl-1,3,4-thiadiazole” and its derivatives could have potential applications in the field of medicine.
Mécanisme D'action
Target of Action
It is known that thiadiazole derivatives have shown significant anticancer properties . They have been evaluated for their cytotoxic effects on various human cancer cell lines .
Mode of Action
It is known that thiadiazole derivatives can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .
Biochemical Pathways
It is known that thiadiazole derivatives can affect cancer cell growth and survival .
Pharmacokinetics
It is known that many anticancer drugs present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
It is known that thiadiazole derivatives can exhibit anti-proliferative effects .
Action Environment
It is known that the biological properties of thiadiazole derivatives can be influenced by various factors .
Analyse Biochimique
Biochemical Properties
2-Ethynyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 2-Ethynyl-1,3,4-thiadiazole and cytochrome P450 enzymes is characterized by the binding of the ethynyl group to the active site of the enzyme, leading to inhibition of enzyme activity .
Additionally, 2-Ethynyl-1,3,4-thiadiazole has been found to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that play a pivotal role in the phosphorylation of proteins. The binding of 2-Ethynyl-1,3,4-thiadiazole to kinases can modulate their activity, thereby influencing downstream signaling events .
Cellular Effects
The effects of 2-Ethynyl-1,3,4-thiadiazole on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Ethynyl-1,3,4-thiadiazole can inhibit the proliferation of cancer cells by interfering with the cell cycle . It has been observed to induce cell cycle arrest at the G1 phase, thereby preventing the progression of cells to the S phase .
Moreover, 2-Ethynyl-1,3,4-thiadiazole can modulate gene expression by affecting transcription factors. This compound has been shown to inhibit the activity of transcription factors such as NF-κB, which plays a critical role in the regulation of genes involved in inflammation and immune responses . By inhibiting NF-κB, 2-Ethynyl-1,3,4-thiadiazole can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of 2-Ethynyl-1,3,4-thiadiazole involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the ethynyl group to the active sites of enzymes, leading to enzyme inhibition. For instance, the binding of 2-Ethynyl-1,3,4-thiadiazole to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates .
In addition to enzyme inhibition, 2-Ethynyl-1,3,4-thiadiazole can also modulate the activity of transcription factors. This compound has been shown to bind to the DNA-binding domains of transcription factors, thereby preventing their interaction with target DNA sequences . This inhibition of transcription factor activity can lead to changes in gene expression, ultimately affecting cellular processes such as inflammation and immune responses .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Ethynyl-1,3,4-thiadiazole in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Ethynyl-1,3,4-thiadiazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in the formation of by-products that may affect its biological activity .
In terms of long-term effects, 2-Ethynyl-1,3,4-thiadiazole has been observed to exert sustained inhibitory effects on enzyme activity and gene expression over extended periods . This prolonged activity makes it a valuable tool for studying chronic conditions and long-term biochemical processes .
Dosage Effects in Animal Models
The effects of 2-Ethynyl-1,3,4-thiadiazole at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. At low to moderate doses, 2-Ethynyl-1,3,4-thiadiazole has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the biological activity of 2-Ethynyl-1,3,4-thiadiazole increases with dosage up to a certain point, beyond which further increases in dosage do not enhance the activity but instead lead to adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Propriétés
IUPAC Name |
2-ethynyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c1-2-4-6-5-3-7-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNOBPCYWVPIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


